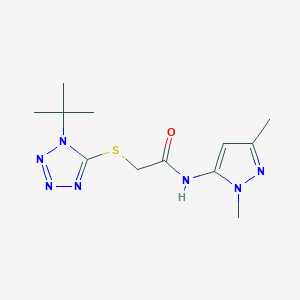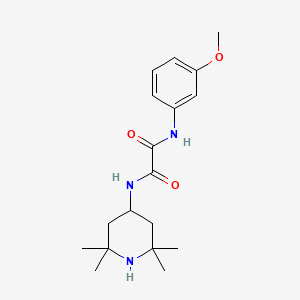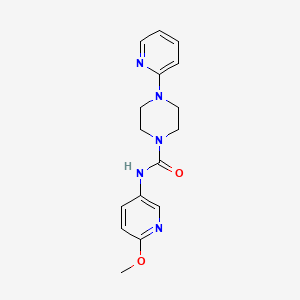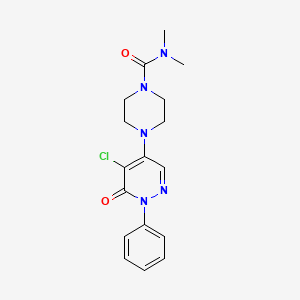![molecular formula C16H21N3O2 B7546497 2-[methyl-[(2-methylphenyl)methyl]amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546497.png)
2-[methyl-[(2-methylphenyl)methyl]amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[methyl-[(2-methylphenyl)methyl]amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide is a chemical compound that has been studied for its potential use in scientific research. This compound is commonly referred to as MMMP, and it has been shown to have a variety of effects on the body. In
作用機序
The mechanism of action of MMMP is not fully understood. However, studies have suggested that MMMP may work by inhibiting the activity of certain enzymes in the body. For example, Li et al. (2016) found that MMMP inhibited the activity of a protein called AKT, which is involved in cell growth and survival. Wang et al. (2017) found that MMMP increased the activity of a protein called NF-κB, which is involved in the immune response. These studies suggest that MMMP may have a variety of effects on the body through its interactions with specific proteins.
Biochemical and Physiological Effects:
MMMP has been shown to have a variety of biochemical and physiological effects on the body. For example, Li et al. (2016) found that MMMP inhibited the growth of cancer cells by inducing apoptosis, or programmed cell death. Wang et al. (2017) found that MMMP increased the activity of immune cells by enhancing the production of cytokines, which are signaling molecules involved in the immune response. These studies suggest that MMMP may have potential therapeutic applications in cancer and immunology.
実験室実験の利点と制限
MMMP has several advantages and limitations for use in lab experiments. One advantage is that it has been shown to have potent biological effects, making it a useful tool for studying cellular processes. Another advantage is that it can be synthesized relatively easily using standard laboratory techniques. However, one limitation is that its mechanism of action is not fully understood, making it difficult to interpret experimental results. Additionally, its effects may be cell type-specific, meaning that it may not be effective in all experimental systems.
将来の方向性
There are several future directions for research on MMMP. One direction is to further investigate its mechanism of action and identify specific protein targets. This could lead to the development of new drugs that target these proteins. Another direction is to investigate its potential use in combination with other drugs for cancer therapy. Finally, more research is needed to understand its effects on the immune system and its potential use in immunotherapy.
合成法
The synthesis method for MMMP involves several steps. First, 2-methylbenzylamine is reacted with 3-methyl-5-oxo-1,2-oxazole to form 2-methyl-N-(3-methyl-1,2-oxazol-5-yl)benzylamine. This intermediate is then reacted with 2-chloro-N-methylpropanamide to form MMMP. The synthesis of MMMP has been described in detail in a study by Li et al. (2016).
科学的研究の応用
MMMP has been studied for its potential use in scientific research. One study by Li et al. (2016) investigated the effects of MMMP on the growth of cancer cells. The study found that MMMP inhibited the growth of cancer cells in vitro and in vivo. Another study by Wang et al. (2017) investigated the effects of MMMP on the immune system. The study found that MMMP increased the activity of immune cells in vitro and in vivo. These studies suggest that MMMP may have potential applications in cancer research and immunology.
特性
IUPAC Name |
2-[methyl-[(2-methylphenyl)methyl]amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-11-7-5-6-8-14(11)10-19(4)13(3)16(20)17-15-9-12(2)18-21-15/h5-9,13H,10H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGSEJJTWCQVHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C)C(C)C(=O)NC2=CC(=NO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[methyl-[(2-methylphenyl)methyl]amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[furan-2-ylmethyl(methyl)amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546417.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[7-(3-methoxyphenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B7546431.png)


![[4-(4-Hydroxyphenyl)piperidin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B7546444.png)
![2-(7-fluoro-4-oxoquinazolin-3-yl)-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide](/img/structure/B7546452.png)
![1-[2-(Furan-2-yl)azepan-1-yl]prop-2-en-1-one](/img/structure/B7546461.png)
![[1-(1,5-Dimethylpyrazole-4-carbonyl)piperidin-4-yl]-piperidin-1-ylmethanone](/img/structure/B7546463.png)


![2-[benzyl(methyl)amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546491.png)
![N-[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]benzamide](/img/structure/B7546503.png)
![2-[1-(2-methoxyethyl)-4,5-dimethylimidazol-2-yl]sulfanyl-N-(methylcarbamoyl)propanamide](/img/structure/B7546511.png)
![N-[(2S)-2-hydroxypropyl]-N'-phenylurea](/img/structure/B7546522.png)